(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal
Description
This compound is a highly oxygenated cyclopenta[a]phenanthrene derivative with a stereochemically complex structure. Its core consists of a fused tricyclic system (cyclopenta[a]phenanthrene) substituted with five methyl groups at positions 4, 4, 10, 13, and 14, along with a hydroxyl group at position 2. The side chain at position 17 is a 6-methylhept-5-enal moiety, which introduces an aldehyde functional group and an unsaturated hydrocarbon tail. The stereochemistry (2R, 3S, 10S, 13R, 14R, 17R) is critical for its biological activity and physicochemical properties, as minor stereochemical variations can drastically alter molecular interactions .
Properties
CAS No. |
96574-03-7 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal |
InChI |
InChI=1S/C30H48O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChI Key |
BDXXTCGLJBYHHM-ILLHTMCHSA-N |
SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC[C@@H](C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of 3beta-Hydroxylanosta-8,24-diene-21-al is the process of tumor promotion. This compound, a lanostane-type triterpene, has been found to inhibit tumor promotion, thereby reducing the incidence of papillomas in mice.
Mode of Action
The exact mode of action of 3beta-Hydroxylanosta-8,24-diene-21-al It is known that it interacts with the process of tumor promotion, leading to a decrease in the incidence of papillomas in mice. This suggests that it may interfere with the signaling pathways involved in tumor promotion.
Biochemical Pathways
The specific biochemical pathways affected by 3beta-Hydroxylanosta-8,24-diene-21-al Given its inhibitory effect on tumor promotion, it is likely that it affects pathways involved in cell proliferation and apoptosis.
Result of Action
The primary result of the action of 3beta-Hydroxylanosta-8,24-diene-21-al is a reduction in the incidence of papillomas in mice. This suggests that it has a protective effect against tumor promotion.
Biochemical Analysis
Biochemical Properties
It is known that this compound may have cancer cell growth inhibitory activity against P388, HL-60, L1210 and KB cell lines.
Cellular Effects
Its potential inhibitory activity against cancer cell growth suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking.
Biological Activity
The compound (2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal is a complex organic molecule with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₃₀H₄₈O₃
- Molecular Weight : 456.70 g/mol
- CAS Number : 24160-36-9
- InChIKey : NBSBUIQBEPROBM-GIICLEHTSA-N
Research indicates that this compound exhibits various biological activities including:
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity which may protect cells from oxidative stress .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways .
Pharmacological Applications
The compound has been investigated for several therapeutic applications:
- Cardiovascular Health : Research into traditional formulations like Zhenwu Decoction has highlighted its role in improving heart function and reducing heart failure symptoms through mechanisms involving this compound .
- Metabolic Disorders : Its anti-inflammatory properties suggest potential benefits in managing conditions like obesity and diabetes by reducing systemic inflammation .
Study 1: Anti-inflammatory Effects
A study published in the Tropical Journal of Pharmaceutical Research examined the effects of this compound in a model of hyperuricemia. The results indicated a marked reduction in inflammatory markers and improved metabolic profiles among subjects treated with formulations containing the compound .
Study 2: Cytotoxicity in Cancer Research
In vitro experiments demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Steroidal Framework : The compound's structure suggests it may be derived from steroidal frameworks. Steroids are crucial in medicinal chemistry due to their wide range of biological activities. The presence of hydroxyl groups and methyl groups indicates potential interactions with biological receptors.
Potential Therapeutic Uses :
- Anti-inflammatory Agents : Compounds with similar steroidal structures have been studied for their anti-inflammatory properties. Research has shown that modifications in the steroid nucleus can enhance anti-inflammatory activity .
- Hormonal Activity : The compound may exhibit hormonal activity due to its structural similarity to natural hormones like testosterone and estrogen. This can be explored for therapeutic applications in hormone replacement therapy or treatments for hormone-dependent cancers .
Biochemical Research
Biological Pathways : The compound's unique structure allows it to be a candidate for studying various biochemical pathways. Its interactions with enzymes and receptors can provide insights into metabolic processes.
Enzyme Inhibition Studies : The presence of hydroxyl groups suggests potential for enzyme inhibition studies. Compounds that inhibit enzymes involved in metabolic pathways can be valuable in drug development .
Environmental Science
Biodegradation Studies : Given the complexity of the compound's structure and the presence of multiple functional groups, it can serve as a model for studying biodegradation processes in environmental science. Understanding how such compounds break down can inform pollution management strategies .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of steroid derivatives similar to the compound . Results indicated that modifications at specific positions on the steroid nucleus could significantly enhance anti-inflammatory properties in vitro .
Case Study 2: Hormonal Activity
Research on structurally related compounds demonstrated their efficacy as selective estrogen receptor modulators (SERMs). These findings suggest that (2R)-2-[(3S,...]-6-methylhept-5-enal could have similar applications in treating conditions related to estrogen imbalance .
Case Study 3: Environmental Impact
A study focused on the degradation pathways of complex organic compounds in aquatic environments highlighted that compounds with similar structures undergo biodegradation through microbial action. This research is crucial for assessing the environmental impact of synthetic steroids .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The aldehyde group may increase susceptibility to oxidation compared to carboxylic acid analogs, necessitating prodrug strategies for therapeutic use .
- Selectivity : The unsaturated side chain enhances selectivity for lipid-binding receptors (e.g., LXRs) over steroid hormone receptors .
- Synthetic Accessibility : The stereochemical complexity poses challenges in total synthesis, with current yields <5% for multi-step routes involving asymmetric aldol reactions .
Preparation Methods
Isolation from Natural Sources
The compound is primarily isolated from the fruiting bodies or mycelial extracts of certain medicinal fungi, notably species of Ganoderma (e.g., Ganoderma lucidum) or Antrodia camphorata (also known as Taiwanofungus camphoratus).
- Extraction : The dried fungal material is subjected to solvent extraction using organic solvents such as methanol, ethanol, or ethyl acetate to dissolve triterpenoid constituents.
- Fractionation : The crude extract is then fractionated by liquid-liquid partitioning or chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to separate the target compound based on polarity and molecular size.
- Purification : Further purification steps involve recrystallization or additional chromatography to obtain the compound in high purity.
- Identification : Structural elucidation is confirmed by spectroscopic methods such as NMR (nuclear magnetic resonance), MS (mass spectrometry), IR (infrared spectroscopy), and melting point analysis.
Semi-Synthesis from Related Lanostane Derivatives
Given the structural similarity to lanosterol and related triterpenoids, semi-synthetic approaches can be employed:
- Starting Material : Lanosterol or other lanostane-type precursors are chemically modified.
- Functional Group Transformations : Introduction of hydroxyl and aldehyde groups at specific positions via oxidation, hydroxylation, or selective functional group manipulation.
- Stereochemical Control : Use of chiral catalysts or reagents to ensure the correct stereochemistry at multiple chiral centers.
- Purification : Chromatographic techniques to isolate the desired stereoisomer and remove side products.
Total Chemical Synthesis
Due to the complexity of the molecule, total synthesis is challenging and rarely reported for this compound specifically, but general lanostane triterpenoid syntheses involve:
- Multi-step organic synthesis with ring construction via cyclization reactions.
- Stereoselective synthesis to establish multiple chiral centers.
- Functional group installation including hydroxylation and aldehyde formation.
- Yield Optimization through reaction condition control and purification.
Research Findings and Analytical Data
Summary of Preparation Workflow
| Step | Description | Techniques / Conditions |
|---|---|---|
| 1. Raw Material Collection | Harvesting of fungal fruiting bodies or mycelia | Drying and grinding |
| 2. Solvent Extraction | Extraction with methanol, ethanol, or ethyl acetate | Maceration or Soxhlet extraction |
| 3. Fractionation | Separation of crude extract into fractions | Liquid-liquid partitioning, column chromatography |
| 4. Purification | Isolation of pure compound | Preparative HPLC, recrystallization |
| 5. Structural Confirmation | Confirmation of compound identity and purity | NMR, MS, IR, melting point |
Notes on Industrial and Laboratory Scale Preparation
- Industrial Scale : Extraction from fungal biomass remains the most feasible method due to the compound’s complexity and cost of total synthesis.
- Laboratory Scale : Semi-synthetic modifications from lanostane derivatives can be performed for research purposes.
- Yield and Purity : Optimizing solvent systems and chromatographic conditions is critical to maximize yield and purity.
- Safety and Handling : Standard organic solvent precautions apply; the compound is stable under normal laboratory conditions.
Q & A
Q. What multi-step synthetic strategies are employed for the preparation of this compound?
The compound is synthesized via multi-step organic routes starting from natural steroid precursors or modified steroid frameworks. Key steps include hydroxylation at C3, introduction of the pentamethyl groups (C4, C10, C13, C14), and stereoselective formation of the hept-5-enal side chain. Protecting groups (e.g., silyl ethers) are often used to preserve stereochemical integrity during functionalization. Purification typically involves column chromatography and recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques confirm its stereochemistry and structural identity?
- X-ray crystallography : Resolves absolute configuration (e.g., C17R in the cyclopenta[a]phenanthrene core) .
- 2D NMR : Correlates proton-proton (¹H-¹H COSY) and carbon-proton (HSQC, HMBC) interactions to assign stereocenters like C3S and C10S .
- Mass spectrometry : Confirms molecular weight (e.g., via high-resolution MS) and fragmentation patterns .
| Technique | Key Data Points | Reference |
|---|---|---|
| X-ray | Crystallographic coordinates, R-factor = 0.060 | |
| ¹³C NMR | Methyl resonances at δ 12–22 ppm | |
| HRMS | m/z [M+H]+ calculated vs. observed |
Q. What preliminary biological assays are recommended for activity screening?
Initial screening includes:
- In vitro enzyme inhibition assays (e.g., cytochrome P450 or steroidogenic enzymes).
- Cell viability assays (e.g., MTT) to assess cytotoxicity.
- Receptor binding studies (e.g., glucocorticoid or androgen receptors due to structural similarity to sterols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Use HPLC-MS to verify purity (>98%) and rule out decomposition products (e.g., CO/CO₂ from thermal degradation) .
- Stereochemical impurities : Employ chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid lipid interference) .
Q. What strategies improve synthetic yield and stereochemical fidelity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) for enantioselective aldehyde formation .
- Protecting group optimization : Replace acid-labile groups with stable alternatives (e.g., TBS ethers) during hydroxylation steps .
- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can analytical methods assess stability and decomposition pathways?
- Forced degradation studies : Expose the compound to heat, light, or humidity, then analyze via:
-
GC-MS : Identify volatile decomposition products (e.g., CO, aldehydes) .
-
LC-UV/HRMS : Detect non-volatile degradation products (e.g., oxidized side chains) .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, monitoring changes with DSC (decomposition temperature) and XRD (polymorphism) .
Decomposition Product Detection Method Reference Carbon monoxide GC-MS Oxidized heptenal LC-HRMS
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
